molecular formula C19H13Cl2N3S B2898998 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207033-42-8

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2898998
CAS No.: 1207033-42-8
M. Wt: 386.29
InChI Key: RMPUKTNDTZNTGV-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylhydrazine and a suitable pyrazole derivative under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and resulting in the desired biological response .

Comparison with Similar Compounds

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPUKTNDTZNTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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